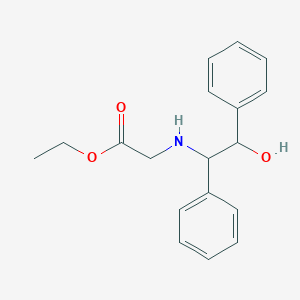
Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester typically involves the reaction of acetic acid with 2-[(2-hydroxy-1,2-diphenylethyl)amino] ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学的研究の応用
Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Acetic acid, 2-phenylethyl ester: This compound has a similar ester structure but lacks the hydroxy and amino groups present in acetic acid, 2-[(2-hydroxy-1,2-diphenylethyl)amino]-, ethyl ester.
Acetic acid, hydroxy-, ethyl ester: This compound has a simpler structure with only a hydroxy group and lacks the diphenylethyl and amino groups.
Uniqueness
Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate is unique due to its complex structure, which includes both hydroxy and amino groups attached to a diphenylethyl moiety.
特性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
ethyl 2-[(2-hydroxy-1,2-diphenylethyl)amino]acetate |
InChI |
InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3 |
InChIキー |
LEAUHTMORLZYBA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













